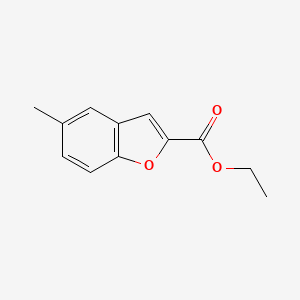

Ethyl 5-methylbenzofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERUTNQXHJZCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523023 | |

| Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-88-1 | |

| Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights

Reaction Mechanisms in Benzofuran (B130515) Synthesis

The formation of the benzofuran scaffold, particularly substituted variants like Ethyl 5-methylbenzofuran-2-carboxylate, can be achieved through various synthetic routes, each with distinct mechanistic underpinnings.

The construction of the benzofuran ring often involves cyclization and coupling strategies, which can be catalyzed by transition metals or proceed through radical pathways.

Palladium- and Copper-Catalyzed Reactions: A prevalent method for synthesizing 2-substituted benzofurans involves a Sonogashira cross-coupling reaction between terminal alkynes and o-iodophenols, followed by an intramolecular cyclization. acs.orgnih.gov In this sequence, a palladium complex, often in conjunction with a copper(I) co-catalyst, facilitates the coupling. The proposed mechanism suggests the formation of a copper acetylide intermediate which then couples with the palladium-activated iodophenol. acs.orgnih.govjocpr.com Subsequent intramolecular cyclization of the resulting o-alkynylphenol derivative yields the benzofuran ring. acs.orgnih.gov

Copper-Catalyzed Oxidative Cyclization: An alternative one-pot procedure involves the copper-catalyzed reaction of phenols with alkynes in the presence of molecular oxygen. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization to form the polysubstituted benzofuran. rsc.org

Radical Cyclization: Cascade radical cyclization presents another pathway for constructing complex benzofuran structures. nih.gov One reported method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, providing an expedient route to polycyclic benzofurans. nih.gov

Table 1: Overview of Selected Benzofuran Synthesis Mechanisms

| Synthesis Strategy | Key Reactants | Catalyst/Reagent | Proposed Intermediate(s) | Ref. |

| Sonogashira Coupling & Cyclization | o-Iodophenol, Terminal Alkyne | (PPh₃)₂PdCl₂, CuI, Triethylamine | Copper acetylide, Palladium-alkynyl complex | acs.org, nih.gov, jocpr.com |

| Copper-Catalyzed Oxidative Cyclization | Phenol, Alkyne | Copper catalyst, O₂ | Vinyl-copper species | rsc.org |

| Cascade Radical Cyclization | 2-Iodo aryl allenyl ether, 2-Azaallyl anion | - | Vinyl radical | nih.gov |

The Perkin rearrangement provides a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins. wikipedia.orgnih.gov The reaction is catalyzed by a base, such as sodium hydroxide (B78521). nih.govresearchgate.net The mechanism is proposed to occur in two main stages: researchgate.net

Ring Fission: The process begins with a rapid, base-catalyzed ring fission of the 3-halocoumarin. nih.govresearchgate.net This involves the addition of a hydroxide anion to the lactone's carbonyl group, leading to the opening of the lactone ring. researchgate.net This step results in the formation of the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. nih.govresearchgate.net

Cyclization: The second stage is a slower cyclization process. researchgate.net An intramolecular nucleophilic attack on the vinyl halide by the phenoxide anion occurs. nih.gov This leads to the formation of the benzofuran-2-carboxylic acid product after displacement of the halide ion. nih.govresearchgate.net

Catalytic cycles in benzofuran synthesis are characterized by the formation of key transient species that facilitate the reaction.

Palladium and Copper Catalysis: In the combined palladium-copper catalytic system for Sonogashira coupling, copper(I) iodide is believed to form a copper acetylide intermediate with the terminal alkyne. acs.orgnih.gov Concurrently, the palladium(0) species undergoes oxidative addition with the o-halophenol. A transmetalation step between the palladium(II)-aryl complex and the copper acetylide generates a palladium complex bearing both the aryl and alkynyl ligands, which then undergoes reductive elimination to form the coupled product, priming it for cyclization. acs.orgnih.gov

Rhodium Catalysis: Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.orgnih.gov

Gold Catalysis: In gold-catalyzed syntheses, the reaction between a gold catalyst and alkynyl esters can form an intermediate that undergoes a nucleophilic attack by quinols. acs.orgnih.gov This is followed by a sequence of sigmatropic rearrangement (Claisen), aromatization, and condensation to yield the benzofuran heterocycle. acs.orgnih.gov

Nickel Catalysis: Nickel catalysts can be used to activate intramolecular nucleophilic addition reactions, providing the energy for cyclization to furnish benzofuran derivatives. acs.org

Reactivity of the Benzofuran Ring System

The benzofuran ring in this compound is an electron-rich heteroaromatic system. Its reactivity is influenced by the fusion of the benzene (B151609) and furan (B31954) rings and the nature of its substituents.

The benzofuran nucleus primarily undergoes electrophilic substitution. slideshare.net

Electrophilic Substitution: According to frontier orbital theory, the carbons in the benzofuran ring with greater frontier electron populations are more susceptible to electrophilic attack. researchgate.net For the parent benzofuran, electrophilic substitution preferentially occurs at the 2-position. slideshare.netstackexchange.com This regioselectivity can be explained by examining the stability of the sigma complex intermediates. Attack at the 2-position results in a carbocation intermediate where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com In contrast, attack at the 3-position leads to a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com Common electrophilic substitution reactions include Friedel-Crafts acylation, bromination, and formylation. researchgate.netrsc.org

Nucleophilic Substitution: Nucleophilic substitution on the benzofuran ring is less common due to its electron-rich nature. However, reactions can be facilitated by first performing a regioselective metallation, for example, using n-butyllithium (n-BuLi), which deprotonates the C-2 position. researchgate.net The resulting lithiated intermediate can then react with various electrophiles. researchgate.net

Table 2: Regioselectivity in Electrophilic Substitution of Benzofuran

| Position of Attack | Key Stabilizing Feature of Intermediate | Typical Outcome | Ref. |

| C-2 | Resonance stabilization via the fused benzene ring (benzylic-type cation) | Major product | slideshare.net, stackexchange.com |

| C-3 | Resonance stabilization via the adjacent oxygen heteroatom | Minor product | stackexchange.com |

The ethyl carboxylate group at the 2-position of the benzofuran ring is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis: The ester can be saponified, typically using a base like sodium hydroxide, to yield the corresponding benzofuran-2-carboxylic acid. nih.govresearchgate.net Subsequent acidification protonates the carboxylate salt. nih.gov

Reduction: The ester moiety can be reduced to a primary alcohol. acs.orgnih.gov For instance, the reduction of a benzofuran aldehyde, a related carbonyl compound, to a hydroxymethyl group has been reported. acs.orgnih.gov

Amidation: The carboxylic acid obtained from ester hydrolysis can be converted into an amide. researchgate.net This is typically achieved using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the reaction with an amine. researchgate.net Direct conversion of a benzofuran ester to an amide has also been developed. semanticscholar.org

Reaction Kinetics and Selectivity in Benzofuran Synthesis

The synthesis of benzofurans, including this compound, involves intricate reaction pathways where kinetics and selectivity are paramount for achieving high yields and the desired isomer. The substitution pattern on the aromatic ring significantly influences the electronic environment and, consequently, the reaction rates and regiochemical outcomes of the cyclization process.

Common synthetic strategies for the benzofuran core include transition-metal-catalyzed reactions, such as Sonogashira coupling followed by cyclization, and acid-catalyzed cyclizations. nih.govacs.org The kinetics of these reactions are governed by factors such as the choice of catalyst, solvent, temperature, and the nature of the substituents on the starting materials.

In the context of this compound, the methyl group at the 5-position is an electron-donating group. This electronic effect can influence the nucleophilicity of the aromatic ring during key cyclization steps. For instance, in acid-catalyzed cyclizations of substituted phenyl ethers, the rate-determining step often involves an intramolecular electrophilic attack on the benzene ring. An electron-donating group like the 5-methyl substituent would be expected to accelerate this step by stabilizing the carbocationic intermediate, leading to faster reaction kinetics compared to unsubstituted or electron-withdrawn analogues.

Mechanistic studies on related benzofuran syntheses provide valuable insights into the factors controlling selectivity. For example, research on the acid-catalyzed cyclization of acetal (B89532) substrates to form the benzofuran scaffold highlights the complexity of predicting regioselectivity. wuxiapptec.com Quantum mechanics (QM) analyses of the reaction intermediates, rather than the starting materials, have been shown to be more predictive of the final product ratios. wuxiapptec.com

In one such study, the cyclization of an acetal substrate under polyphosphoric acid (PPA) catalysis was investigated. wuxiapptec.com The reaction proceeds through a protonated oxonium ion intermediate. The subsequent nucleophilic attack from the phenyl ring can occur at two different positions, leading to two potential regioisomers. The study found that the activation energy for the cyclization pathway leading to the major product was lower than the alternative pathway, which was consistent with the experimentally observed product ratio. wuxiapptec.com

Table 1: Calculated Activation Energies and Product Ratios for a Model Benzofuran Synthesis This table illustrates the kinetic control of selectivity in a representative acid-catalyzed benzofuran synthesis. A lower activation energy (ΔG‡) corresponds to a faster reaction rate, leading to the major product.

| Cyclization Pathway | Activation Energy (ΔG‡) | Calculated Product Ratio (at 110 °C) | Experimental Product Ratio |

| Pathway to Isomer A | 10.16 kcal/mol | 1 | 1 |

| Pathway to Isomer B | 9.22 kcal/mol | 3.44 | 5 |

Source: Adapted from a study on benzofuran synthesis via acid-catalyzed cyclization of an acetal. wuxiapptec.com

The selectivity in benzofuran synthesis is also highly dependent on the chosen synthetic route and catalyst system. Palladium- and copper-based catalysts are frequently used for Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.govacs.org The choice of ligands and bases in these catalytic systems can be optimized to favor the desired product and minimize side reactions. For example, the synthesis of various 5-hydroxybenzofuran derivatives demonstrated that the yield, and thus the practical selectivity of the reaction, is influenced by the electronic nature of substituents on the precursors.

Table 2: Influence of Substituents on Yield in a Tandem Oxidative Coupling-Cyclization for Benzofuran Synthesis This table demonstrates how different substituents on a precursor molecule affect the yield of the corresponding benzofuran product, highlighting the electronic effects on reaction efficiency and selectivity.

| Product | R1 Group | R2 Group | Yield (%) |

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | - | CH₃ | 88 |

| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | - | Phenyl | 82 |

| Ethyl 2-(4-methoxyphenyl)-5-hydroxybenzofuran-3-carboxylate | - | 4-Methoxyphenyl | 95 |

| Ethyl 2-(4-(trifluoromethyl)phenyl)-5-hydroxybenzofuran-3-carboxylate | - | 4-(Trifluoromethyl)phenyl | 61 |

Source: Adapted from a study on the synthesis of 5-hydroxybenzofurans. thieme-connect.com The yields reflect the efficiency of the specific reaction pathway.

The data indicates that electron-donating groups (like methoxy) on the phenyl ring at the 2-position can lead to higher yields, while strong electron-withdrawing groups (like trifluoromethyl) can decrease the yield. thieme-connect.com For the synthesis of this compound, the electron-donating nature of the 5-methyl group would similarly be expected to influence the kinetics and favor the cyclization process.

Biological Activities and Pharmacological Relevance of Benzofuran 2 Carboxylate Derivatives

Broad Spectrum Biological Activities of Benzofurans

Benzofuran (B130515) derivatives are recognized for their significant therapeutic potential, stemming from a heterocyclic structure that is conducive to a variety of biological interactions. nih.gov Both natural and synthetic benzofurans have demonstrated a remarkable range of pharmacological effects. nih.govresearchgate.net Research into this class of compounds is driven by the need for new and more effective therapeutic agents to combat a range of diseases. niscair.res.in The versatility of the benzofuran ring system allows for structural modifications that can lead to compounds with enhanced and specific biological activities. nih.gov

The rise of drug-resistant pathogens presents a formidable challenge in healthcare, necessitating the discovery of novel antimicrobial agents. niscair.res.in Benzofuran derivatives have emerged as a promising scaffold in this pursuit, with many compounds exhibiting significant activity against a variety of microbial species. nih.gov

Numerous studies have confirmed the antibacterial potential of benzofuran-2-carboxylate derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles demonstrated a broad spectrum of antibacterial activity. niscair.res.in It was noted that substituents such as methoxy (B1213986), methyl, and fluoro groups tended to enhance antibacterial effects. niscair.res.in In another study, derivatives of 3-methylbenzofuran (B1293835) were synthesized and showed inhibitory activity against various bacterial species. researchgate.net

Specific findings include:

A study on 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran revealed higher inhibitory activity against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov

Benzofuran derivatives bearing a hydroxyl group at the C-6 position showed excellent antibacterial activity against strains like S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov The presence of this hydroxyl group was found to be crucial for the activity. nih.gov

| Compound Class | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| Benzofuran-2-carboxylate 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to good zone of inhibition observed. Methoxy, methyl, and fluoro substituents showed better activity. | niscair.res.in |

| 6-hydroxy-benzofuran derivatives | S. aureus, E. coli | Excellent activity with MIC80 values between 0.78 μg/mL and 6.25 μg/mL. | nih.gov |

| 1-(thiazol-2-yl)pyrazoline benzofuran derivative | Gram-negative bacteria | Excellent activity with an inhibitory zone of 25 mm. | nih.gov |

| 1-(thiazol-2-yl)pyrazoline benzofuran derivative | Gram-positive bacteria | Good activity with an inhibitory zone of 20 mm. | nih.gov |

The antifungal properties of benzofuran derivatives are also well-documented. The aforementioned benzofuran-2-carboxylate 1,2,3-triazoles were evaluated against fungal strains like Aspergillus niger and Sclerotium rolfsii. niscair.res.in Several of the synthesized compounds, particularly those with a chloro substituent on the benzofuran ring, showed good zones of inhibition. niscair.res.in For example, compounds 5b, 6a, 6c, and 6d in the study each produced a 4 mm zone of inhibition against Sclerotium rolfsii. niscair.res.in Similarly, other research has highlighted the antifungal potential of benzofuran derivatives against human pathogenic fungi like Candida albicans. nih.gov

| Compound Series | Fungal Strain | Activity (Zone of Inhibition) | Source |

|---|---|---|---|

| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 5b) | Sclerotium rolfsii | 4 mm | niscair.res.in |

| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6a) | Sclerotium rolfsii | 4 mm | niscair.res.in |

| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6c) | Sclerotium rolfsii | 4 mm | niscair.res.in |

| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6d) | Sclerotium rolfsii | 4 mm | niscair.res.in |

| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6e) | Sclerotium rolfsii | 3 mm | niscair.res.in |

| 1-(thiazol-2-yl)pyrazoline benzofuran derivative | Candida albicans | Remarkable activity noted. | nih.gov |

Inflammation is a key factor in many chronic diseases, and benzofuran derivatives have been investigated as potential anti-inflammatory agents. nih.govmdpi.com Their mechanism of action often involves the inhibition of key inflammatory pathways like NF-κB and MAPK, which regulate the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. nih.govmdpi.com

A study on new heterocyclic/benzofuran hybrids found that compound 5d, a piperazine/benzofuran hybrid, exhibited an excellent inhibitory effect on NO generation in LPS-stimulated RAW264.7 cells with an IC₅₀ of 52.23 ± 0.97 μM. nih.gov This compound was shown to significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways and down-regulate the secretion of pro-inflammatory factors like TNF-α and IL-6. nih.govmdpi.com Some benzofuran derivatives have also been reported to possess analgesic properties. nih.govnih.gov

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in cellular damage and various pathologies. Benzofuran derivatives have been shown to possess significant antioxidant properties. researchgate.net The antioxidant effects of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated. nih.gov One derivative, compound 1j, demonstrated appreciable antioxidative activity, with a 62% inhibition in lipid peroxidation (LPO) and a 23.5% inhibition in DPPH radical formation at a concentration of 100 μM. nih.gov This compound also potently inhibited NMDA-induced reactive oxygen species (ROS) generation in neuronal cells. nih.gov Other studies on benzofuran-based hydrazones also confirmed their ability to scavenge free radicals, with the activity often related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net

The search for novel anticancer agents is a major focus of medicinal chemistry, and the benzofuran scaffold has proven to be a valuable template. nih.gov Numerous synthetic benzofuran derivatives, including those based on the benzofuran-2-carboxylate structure, have exhibited promising antiproliferative activities against various human cancer cell lines. researchgate.netnih.gov

For example, a series of shikonin-benzofuran substrates were evaluated against five cancer cell lines (MDA-MB-231, HepG2, HT29, HCT116, and A549), with many of the compounds showing promising activity and low cytotoxicity to non-cancer cells. nih.gov Another study synthesized benzofuran-2-carboxamide (B1298429) derivatives, where compound 50g showed high potency against HCT-116, HeLa, and A549 cancer cell lines with IC₅₀ values of 0.87, 0.73, and 0.57 μM, respectively. nih.gov Furthermore, a benzofuran-isatin conjugate, Compound 5a, was shown to inhibit cancer cell proliferation and migration, and induce cell cycle arrest by upregulating the p53 tumor suppressor protein. frontiersin.org

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in μM) | Source |

|---|---|---|---|

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon Cancer) | 0.87 | nih.gov |

| HeLa (Cervical Cancer) | 0.73 | nih.gov | |

| HepG2 (Liver Cancer) | 5.74 | nih.gov | |

| A549 (Lung Cancer) | 0.57 | nih.gov | |

| 3-methylbenzofuran derivative (16b) | A549 (Lung Cancer) | 1.48 | nih.gov |

| Benzofuran-isatin conjugate (Compound 5a) | HT29 (Colon Cancer) | Upregulates p53 protein by 2.46-fold at 10 μM. | frontiersin.org |

| SW620 (Metastatic Colon Cancer) | Upregulates p53 protein by 4.81-fold at 10 μM. | frontiersin.org |

Anticancer and Cytotoxic Activities

Activity against Various Cancer Cell Lines (e.g., K562, MOLT-4, HeLa, Skov-3)

Benzofuran-2-carboxylate derivatives have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. Although specific data for Ethyl 5-methylbenzofuran-2-carboxylate is not extensively detailed in the reviewed literature, studies on closely related structures provide significant insights into the anticancer potential of this chemical class.

Research has shown that various synthetic benzofuran derivatives possess significant cytotoxic properties. nih.govresearchgate.net In one study, newly synthesized derivatives were evaluated for their cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines. nih.govresearchgate.net Five of the tested compounds showed significant cytotoxic activity against all these cell lines, with some demonstrating selectivity for cancer cells over normal cells. nih.govresearchgate.net The structure-activity relationship (SAR) analysis from this study indicated that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system enhanced cytotoxicity. nih.govresearchgate.net

Furthermore, benzofuranyl imidazole (B134444) derivatives have been found to be cytotoxic towards the ovarian carcinoma cell line Skov-3. nih.gov The anticancer potential of benzofuran scaffolds has been widely confirmed, with numerous derivatives showing inhibitory potency against a wide array of human cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| Halogenated Benzofurans | K562 (Leukemia) | Significant cytotoxic activity | nih.govresearchgate.net |

| Halogenated Benzofurans | MOLT-4 (Leukemia) | Significant cytotoxic activity | nih.govresearchgate.net |

| Halogenated Benzofurans | HeLa (Cervical Carcinoma) | Significant cytotoxic activity | nih.govresearchgate.net |

| Benzofuranyl Imidazoles | Skov-3 (Ovarian Carcinoma) | Cytotoxic activity reported | nih.gov |

This table is representative of the activity of the broader benzofuran derivative class.

Induction of Apoptosis in Cancer Cells

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. tandfonline.comnih.gov This cellular process is critical for eliminating malignant cells without inducing an inflammatory response. nih.gov

Studies have demonstrated that treatment with certain benzofuran derivatives leads to a significant, dose-dependent increase in apoptosis in cancer cells. tandfonline.comnih.gov Mechanistically, this is often associated with the activation of key executioner enzymes known as caspases. For instance, some benzofuran compounds were found to increase the activity of caspase 3/7 by 1.5- to 5-fold in K562 leukemia cells, strongly suggesting that their cytotoxic effect is mediated by apoptosis. nih.govresearchgate.net

Further investigations into the apoptotic pathway have revealed that benzofuran derivatives can influence the expression of crucial regulatory proteins. Some benzofuran-2-acetic ester derivatives induce apoptosis by increasing the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and enhancing the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is inactivated during apoptosis. nih.gov Benzofuran-substituted chalcones have also been shown to induce apoptosis through the extrinsic pathway in breast and lung cancer cells. uludag.edu.trresearchgate.net This body of evidence indicates that the benzofuran scaffold is a promising template for developing new pro-apoptotic anticancer agents. tandfonline.comnih.gov

Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. The ability of a compound to reverse this resistance is of high therapeutic value.

Within the broader context of the benzofuran chemical class, certain derivatives have been evaluated for their potential to overcome MDR. A study on benzofuryl-ethanolamine analogs reported their evaluation for multidrug resistance-reversing activity in two different in vitro assays. nih.gov However, specific data on the efficacy of this compound or its direct derivatives in reversing multidrug resistance is not extensively documented in the currently available research. The development of potent anticancer agents from the benzofuran class continues, with a focus on overcoming challenges such as acquired resistance. researchgate.netresearchgate.net

Antiviral Properties (e.g., Anti-HIV, Anti-Hepatitis C)

The benzofuran nucleus is a key component in many compounds exhibiting a wide spectrum of biological activities, including antiviral properties. researchgate.netresearchgate.net Research has specifically highlighted the potential of 2-substituted benzofurans as anti-HIV agents. researchgate.net

Several studies have synthesized and evaluated novel benzofuran derivatives for their antiviral efficacy. One such study reported that newly synthesized benzofuran-5-carbonyl derivatives demonstrated potent activity against HIV. nih.gov Specifically, the compounds showed higher potency than the reference drug Atevirdine, a known non-nucleoside reverse transcriptase inhibitor. nih.gov The inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme was confirmed, although the therapeutic index was lower than that of Atevirdine for some of the tested compounds. nih.gov Other research has also confirmed that benzofuran compounds can act as potent inhibitors of HIV-1 RT. researchgate.net

In the context of Hepatitis C (HCV), the same study investigated the inhibitory activity of benzofuran derivatives against the HCV NS3-4A protease. nih.gov While the derivatives showed weaker potency compared to the standard, Telaprevir (VX-950), several compounds exhibited significant activity, indicating that the benzofuran scaffold holds promise for the development of anti-HCV agents. nih.govnih.gov

Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast majority of drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govbiomolther.org The benzofuran scaffold has been identified in compounds known to inhibit CYP enzymes. For example, the antiarrhythmic drug Amiodarone, which contains a benzofuran moiety, is a known inhibitor of CYP1A2.

Research into specific benzofuran derivatives has further elucidated their potential as CYP inhibitors. Studies on benzbromarone-based analogues, which share structural similarities with benzofurans, have been conducted to create potent inhibitors of CYP2C19. researchgate.net It was found that neutral, hydrophobic substituents contribute to high-affinity binding to CYP2C19. researchgate.net Although specific inhibitory data for this compound against CYP1A2 and CYP2C19 are not detailed in the available literature, the collective evidence suggests that compounds based on the benzofuran-2-carboxylate core have the potential to interact with and inhibit CYP450 enzymes.

The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various diseases, including asthma, inflammatory bowel disease, and cancer. researchgate.netfrontiersin.org Consequently, inhibitors of 5-LO are of significant therapeutic interest.

A study synthesizing a series of benzofuran-4,7-dihydroquinones and related compounds found them to be active in vitro inhibitors of leukotriene C4/D4 synthesis, with IC50 values ranging from 0.2 to 85 µM. nih.gov This demonstrates that the benzofuran ring system is a viable scaffold for developing 5-LO inhibitors. nih.gov Natural compounds, such as certain polyphenols and coumarins (which are structurally related to benzofurans), are also known to act as redox-active 5-LO inhibitors by maintaining the enzyme's active site iron in a reduced state. thieme-connect.de While direct studies on this compound are limited, the established activity of related benzofuran structures indicates a potential for this class of compounds to inhibit the 5-lipoxygenase pathway. nih.gov

DNA Gyrase B Inhibition in Mycobacterium tuberculosis

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for the development of new antibacterial drugs, including those for Mycobacterium tuberculosis. Inhibition of the GyrB subunit of this enzyme disrupts its function, leading to bacterial cell death. ekb.eg Research into novel inhibitors has explored various heterocyclic scaffolds.

While specific studies on this compound are not detailed, the broader class of benzofuran and related benzothiazole (B30560) derivatives has been identified as potent inhibitors of DNA gyrase B. ekb.egnih.govnih.gov For instance, a series of 2-aminobenzothiazole-based inhibitors have shown promising activity against ESKAPE pathogens by targeting the ATP-binding site of GyrB. nih.gov Modifications at the C5 position of the benzothiazole ring, analogous to the 5-position on the benzofuran ring, have been explored to enhance pharmacokinetic properties and antibacterial activity. nih.gov This line of research suggests that the benzofuran-2-carboxylate scaffold is a viable starting point for developing DNA gyrase B inhibitors. The substitution at the 5-position is a key area of chemical exploration to modulate the potency and spectrum of these compounds. nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Inhibitors of this enzyme delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. mdpi.com

The benzofuran scaffold is among the heterocyclic structures investigated for α-glucosidase inhibitory activity. nih.gov Studies on various benzofuran derivatives have shown their potential in this area. For example, pyrazole-benzofuran hybrids have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significant activity. nih.gov Similarly, 2,5-disubstituted furan (B31954) derivatives containing a 1,3-thiazole moiety have demonstrated potent α-glucosidase inhibition, with many compounds being more active than the standard drug, acarbose. nih.gov

While direct data on this compound is not available, the consistent finding of α-glucosidase inhibitory activity among different classes of benzofuran derivatives indicates the potential of this scaffold. The following table presents data for related benzofuran and furan derivatives.

| Compound Class | Most Potent Compound Example | IC50 (µM) | Inhibition Type |

| Pyrazole-benzofuran hybrids | Compound 8f | - | Mixed |

| 2,5-disubstituted furan-thiazole | Compound III-24 | 0.645 ± 0.052 | Noncompetitive |

| 2,5-disubstituted furan-thiazole | Compound III-10 | 4.120 ± 0.764 | Competitive |

This table presents a selection of research findings on α-glucosidase inhibition by benzofuran and furan derivatives.

Other Biological Activities

Anti-Alzheimer's Disease (Anti-AD)

The complex nature of Alzheimer's disease (AD) has led researchers to explore multi-target drugs. nih.govnih.gov Benzofuran derivatives have emerged as a promising class of compounds due to their ability to interact with multiple targets involved in AD pathogenesis, such as cholinesterases and β-amyloid (Aβ) aggregation. nih.govfrontiersin.org The benzofuran skeleton can be seen as an analog of the indanone part of donepezil (B133215), a well-known acetylcholinesterase inhibitor. nih.gov

Research on 2-arylbenzofuran derivatives has demonstrated their potential as multi-target agents for AD. nih.govsemanticscholar.org These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as β-secretase (BACE1), an enzyme involved in the production of Aβ peptides. nih.gov For instance, certain 2-arylbenzofuran compounds exhibited dual cholinesterase and β-secretase inhibitory activity. nih.gov One study identified a 2-arylbenzofuran derivative (compound 20) with an AChE inhibition IC50 value of 0.086 ± 0.01 µmol·L−1, which is comparable to that of donepezil. nih.gov

Furthermore, some benzofuran-based compounds have shown neuroprotective effects against Aβ-induced toxicity and the ability to modulate the inflammatory response of microglia. nih.gov While specific research on this compound is not detailed, the consistent findings for the broader class of 2-substituted benzofurans highlight its potential as a scaffold for developing novel anti-AD agents. frontiersin.orgijpsonline.com

| Compound Class | Target | Activity |

| 2-Arylbenzofuran Derivatives | Acetylcholinesterase (AChE) | IC50 values comparable to donepezil. nih.gov |

| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BuChE) | Inhibitory activity demonstrated. nih.govsemanticscholar.org |

| 2-Arylbenzofuran Derivatives | β-secretase (BACE1) | Good inhibitory activity. nih.gov |

| 2-Arylbenzofuran Derivatives | Aβ Aggregation | Inhibition of self-mediated aggregation. nih.gov |

This table summarizes the multi-target activities of 2-arylbenzofuran derivatives relevant to Alzheimer's disease.

Anti-parasitic Activity (e.g., Anti-Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue, and the search for new, more effective drugs is ongoing. nih.govmdpi.com Benzofuran-containing compounds have been investigated for their potential as anti-parasitic agents.

Studies on benzofuran neolignans have shown their activity against T. cruzi. mdpi.com Specifically, dihydrobenzofuran-type neolignans have been synthesized and evaluated against the amastigote forms of the parasite, with some compounds demonstrating notable activity. mdpi.com For example, one dihydrobenzofuran neolignan (DBN 1) showed an IC50 of 3.26 μM against the T. cruzi Y strain. mdpi.com

Additionally, 5-substituted benzofuroxan (B160326) derivatives have been studied as inhibitors of T. cruzi growth. nih.govnih.gov Several of these compounds displayed significant in vitro activity against multiple strains of the parasite. nih.gov These findings indicate that the benzofuran scaffold is a promising starting point for the development of new treatments for Chagas disease.

| Compound Class | T. cruzi Strain | IC50 (µM) |

| Dihydrobenzofuran Neolignans | Y strain | 3.26 |

| Dihydrobenzofuran Neolignans | Tulahuen lac-Z strain | 7.96 to 21.12 |

This table presents the antitrypanosomal activity of selected benzofuran derivatives.

Anti-acetylcholine Activity

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org As discussed in the Anti-Alzheimer's Disease section (4.1.7.1), benzofuran derivatives have been extensively studied as AChE inhibitors. nih.govsemanticscholar.org

The benzofuran scaffold is considered a pharmacophore for the design of cholinesterase inhibitors. nih.gov Research has shown that 2-arylbenzofuran derivatives can have potent dual inhibitory activity against both AChE and BuChE. nih.gov The structural similarity of the benzofuran core to a portion of the drug donepezil provides a rationale for this activity. nih.gov While specific data for this compound is not available, the broad and consistent findings for related benzofuran compounds underscore their potential to exhibit anti-acetylcholine activity through the inhibition of cholinesterases.

Bone Anabolic Agent Potential

Osteoporosis is a disease characterized by low bone mass and an increased risk of fractures. jst.go.jp Anabolic agents for osteoporosis work by stimulating new bone formation. jst.go.jp Research into novel, orally active osteogenic drugs has identified the benzofuran scaffold as having potential.

A study focused on the synthesis and evaluation of novel benzofuran derivatives for their ability to promote osteoblast differentiation, a key process in bone formation. jst.go.jp Among the various compounds tested, a 3,5-disubstituted benzofuran was identified as a particularly useful scaffold for developing orally active osteogenic compounds. jst.go.jp One such compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), demonstrated potent activity in promoting osteoblast differentiation in vitro and showed good oral absorption in rats. jst.go.jp This compound also had positive effects on bone volume and mineral density in an in vivo model. jst.go.jp

These findings suggest that the benzofuran-2-carboxylate skeleton, particularly with substitution at the 5-position, represents a promising framework for the design of new bone anabolic agents.

| Compound | Activity | In Vivo Effect |

| 3,5-disubstituted benzofuran derivative (23d) | Potent osteoblast differentiation-promoting activity. jst.go.jp | Increased femur cortical bone volume and mineral density in ovariectomized rats. jst.go.jp |

This table highlights the bone anabolic potential of a representative benzofuran derivative.

Fluorescent Sensor Applications

The inherent photophysical properties of the benzofuran ring system, characterized by a highly conjugated and electron-rich structure, make its derivatives potential candidates for fluorescent applications. researchgate.net While the broader class of benzofuran derivatives has been explored for use as fluorescent probes, there is currently a lack of specific research on the application of this compound as a fluorescent sensor.

General studies on benzofuran-based compounds have shown that their fluorescence characteristics can be modulated by various substituents on the benzofuran core. These derivatives have been investigated for their ability to detect metal ions and for use in organic light-emitting diodes (OLEDs). However, specific data on the fluorescent properties and sensor capabilities of this compound are not available in the current scientific literature. Further research is needed to explore the potential of this specific compound in the development of novel fluorescent sensors.

Tubulin Polymerization Inhibition

Tubulin, a key protein in the formation of microtubules, is a well-established target for the development of anticancer agents. The disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis in cancer cells. Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net

However, specific studies evaluating the effect of this compound on tubulin polymerization are not documented. Research on other benzofuran derivatives has indicated that certain structural features can confer potent tubulin polymerization inhibitory activity. For instance, some halogenated benzofuran derivatives have shown promising results in this area. nih.gov The potential of this compound as a tubulin polymerization inhibitor remains an open area for investigation.

Elucidation of Biological Mechanisms

Interaction with Biological Targets

The biological activities of benzofuran-2-carboxylate derivatives stem from their interaction with various molecular targets. For example, certain derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in oncogenic processes. lookchem.com X-ray crystallography studies of these inhibitors have revealed key interactions, such as salt-bridge formation and hydrogen bonding, with amino acid residues in the ATP binding site of the kinase. lookchem.com

Another significant target for this class of compounds is the lymphoid-tyrosine phosphatase (LYP), which plays a crucial role in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov Specific benzofuran-2-carboxylic acid derivatives have been designed to act as potent and selective inhibitors of LYP, thereby enhancing antitumor immunity. nih.gov While these findings are promising for the broader class of benzofuran-2-carboxylates, the specific biological targets of this compound have not yet been identified.

Pathways Related to Disease Progression

The interaction of benzofuran derivatives with their biological targets can modulate various signaling pathways implicated in disease progression. For instance, the inhibition of Pim-1 kinase by benzofuran-2-carboxylic acids can interfere with pathways that regulate cell proliferation and survival, which are often dysregulated in cancer.

In the context of cancer immunotherapy, the inhibition of LYP by benzofuran-2-carboxylic acid derivatives can modulate the TCR signaling pathway, leading to the activation of T-cells and a reduction in the polarization of M2 macrophages, which are known to promote tumor growth. nih.gov Furthermore, some benzofuran derivatives have been shown to possess anti-inflammatory properties by potentially modulating inflammatory pathways. nih.gov However, the specific pathways affected by this compound are currently unknown and require further investigation.

Need for Further Elucidation of Mechanism of Action

Despite the demonstrated biological potential of the benzofuran-2-carboxylate scaffold, the precise mechanism of action for many of its derivatives, including this compound, remains to be fully elucidated. The existing research on related compounds provides a foundational understanding of potential biological targets and pathways. However, the specific structure of this compound, with its ethyl ester and methyl group at the 5-position, will undoubtedly influence its pharmacological profile.

Future research should focus on detailed mechanistic studies for this specific compound. This would involve a range of in vitro and in vivo assays, including cytotoxicity screening against various cell lines, enzyme inhibition assays for potential targets like kinases and phosphatases, and studies to determine its effect on key signaling pathways. Such investigations are crucial for understanding its therapeutic potential and for the rational design of more potent and selective derivatives for various diseases.

Structure Activity Relationship Sar Studies for Benzofuran 2 Carboxylate Scaffolds

Impact of Substituents on Biological Activity

The biological profile of the benzofuran-2-carboxylate scaffold is highly sensitive to the nature and placement of various functional groups. Modifications at the C-2, C-3, C-4, and C-5 positions have been shown to modulate the cytotoxic and antimicrobial properties of these derivatives significantly.

Effect of Heterocyclic Substitutions at C-2 Position

Replacing the ester at the C-2 position with various heterocyclic rings has been a successful strategy in developing potent cytotoxic agents. nih.govnih.gov The introduction of nitrogen-containing heterocycles like triazole, piperazine, and imidazole (B134444) has given rise to hybrid benzofuran (B130515) derivatives with significant cytotoxic properties. nih.gov For example, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and demonstrated a broad spectrum of antimicrobial activity. Further studies have shown that 2-substituted benzofurans can act as inhibitors of HIV-1 reverse transcriptase, expanding their potential therapeutic applications. pharmatutor.org The fusion of the benzofuran scaffold with other biologically active moieties, such as triazoles, can lead to molecules with enhanced potency.

Influence of Substituents at the 5-Position (e.g., Methyl, Halogen, Hydroxyl, Methoxy (B1213986), Amino)

Substitutions on the benzene (B151609) ring portion of the benzofuran scaffold, particularly at the 5-position, are strongly correlated with the compound's biological activity. nih.gov The introduction of groups such as hydroxyl, halogen, and amino at the C-5 position has been shown to be closely related to the antibacterial activity of benzofuran derivatives. nih.gov

Research has demonstrated that a bromo-substituent at the C-5 position, combined with another on a C-4 phenyl ring, resulted in excellent antibacterial activity against tested strains. nih.gov The presence of a methoxy group at C-5 is another common feature in biologically active derivatives. For example, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial properties. nih.govresearchgate.net Furthermore, the synthesis of compounds like ethyl 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylate highlights the exploration of nitrogen mustard-containing amino groups at this position for potential anticancer activity. researchgate.net

| Substituent at C-5 | Observed Biological Activity | Reference Compound Class | Citation |

|---|---|---|---|

| Bromo | Excellent antibacterial activity | Benzofuran with C-3 aryl substituent | nih.gov |

| Methoxy | Antimicrobial activity | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | nih.govresearchgate.net |

| Amino (bis(2-chloroethyl)amino) | Potential anticancer (cytotoxic) | 5-aminobenzofuran-2-carboxylate derivatives | researchgate.net |

| Hydroxyl / Halogen / Amino | Related to antibacterial activity | General benzofuran derivatives | nih.gov |

Significance of Substitutions at C-3 and C-4 Positions

Modifications at the C-3 and C-4 positions of the benzofuran nucleus have a considerable impact on biological activity. The introduction of a substituent at the C-3 position can profoundly affect the bioactivity and selectivity of the compound. hw.ac.uk For example, in a series of 3-substituted-benzofuran-2-carboxylic esters designed as ischemic cell death inhibitors, the incorporation of a sulfur atom into the C-3 substituent markedly enhanced the inhibitory potency. nih.gov

Similarly, substitution at the C-4 position is significant. The addition of a fluorine atom at position 4 of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in a series of urokinase-type plasminogen activator (uPA) inhibitors. nih.gov Studies on aurones, which share the benzofuranone core, have indicated that hydroxylation or other substitutions at the C-4 position can result in higher cytotoxicity. researchgate.net The presence of a chlorine atom at C-4 in methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was a key feature of its reported cytotoxic profile against various cancer cell lines. nih.govresearchgate.net

| Compound | C-4 Substituent | C-5 Substituent | C-6 Substituent | A549 (Lung) | HepG2 (Liver) | Citation |

|---|---|---|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chloro | Hydroxy | Dichloroacetyl | 6.3 ± 2.5 | 11.0 ± 3.2 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | - | Methoxy | Dibromoacetyl | 3.5 ± 0.6 | 3.8 ± 0.5 | nih.gov |

Influence of Halogenation on Cytotoxicity and Selectivity

The introduction of halogen atoms, particularly bromine and chlorine, into the benzofuran scaffold is a well-established strategy for significantly enhancing anticancer activity. nih.govnih.gov Research consistently shows that halogenated derivatives exhibit increased cytotoxicity compared to their parent non-halogenated compounds. nih.gov The position of the halogen is a critical factor in determining its effect. nih.gov

Specifically, attaching halogens to alkyl or acetyl side chains, such as creating bromomethyl or bromoacetyl groups, has been shown to produce pronounced cytotoxic activity in both cancer and normal cell lines. nih.govnih.gov Studies have found that bromoalkyl and bromoacetyl derivatives of benzofurans often display the highest levels of cytotoxicity. mdpi.com Furthermore, comparative studies suggest that brominated derivatives tend to be more cytotoxic than their chlorinated counterparts. nih.govresearchgate.net This enhancement in activity is partly attributed to the hydrophobic and electron-donating properties of halogens, which can improve the compound's interaction with biological targets. nih.gov

Impact of Methyl or Acetyl Groups on Cytotoxicity

The presence and modification of methyl and acetyl groups on the benzofuran scaffold are crucial for cytotoxic activity. An acetyl group at the C-2 position, particularly in combination with a bromomethyl group at C-3, has been identified as a key determinant of both activity and selectivity against cancer cell lines. nih.gov The removal or replacement of this C-2 acetyl group can lead to a significant loss of potency. nih.gov

Furthermore, the halogenation of these groups, as seen in dichloroacetyl and dibromoacetyl derivatives, has a profound impact on cytotoxicity. nih.govresearchgate.net For instance, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrated potent activity against several cancer cell lines, with IC₅₀ values as low as 3.5 µM against A549 lung cancer cells. nih.gov This indicates that the acetyl group serves as a critical anchor for modifications that amplify the compound's cytotoxic effects.

Effects of Phenethyl Carboxamide and Morpholinyl Substitutions

In the pursuit of potent anticancer agents, specific substitutions on the benzofuran-2-carboxamide (B1298429) backbone have been shown to yield significant enhancements in activity. A key finding in SAR analysis is the substantial increase in antiproliferative activity against tumor cells conferred by the presence of an N-phenethyl carboxamide group. nih.gov

This effect is further amplified by the addition of a morpholinyl group at the para position of the N-phenethyl ring. nih.gov This specific substitution pattern has produced compounds with antiproliferative activity comparable to established anticancer drugs like doxorubicin, highlighting the synergistic effect of these modifications. nih.gov For instance, a 5-chlorobenzofuran-2-carboxamide (B3262294) derivative featuring both the N-phenethyl carboxamide and a para-morpholinyl substitution was identified as a particularly active compound against tumor cells. nih.gov

Table 1: Antiproliferative Activity of a Substituted Benzofuran-2-carboxamide

| Compound | Key Substitutions | Comparative Activity (IC₅₀) |

|---|---|---|

| Compound 3 (from study) | N-phenethyl carboxamide, para-morpholinyl | 1.136 μM |

| Doxorubicin (reference) | - | 1.136 μM |

Data sourced from a study on apoptotic anticancer derivatives. nih.gov

Correlation between Structure and Specific Pharmacological Effects

The versatility of the benzofuran scaffold allows for its adaptation to target a wide array of biological pathways, leading to diverse pharmacological effects. nih.govku.ac.ae The strategic placement of different functional groups on the benzofuran-2-carboxylate core directly correlates with specific therapeutic actions, from anticancer to neuroprotective and immunomodulatory activities. nih.govnih.govnih.gov

Anticancer Effects: The anticancer properties of benzofuran derivatives are strongly linked to the nature of substitutions. Modifications at the C-2 and C-3 positions of the benzofuran ring have been a primary focus. nih.govhw.ac.uk For example, halogen substitutions, particularly at the para position of an N-phenyl ring, are considered beneficial due to their hydrophobic and electron-donating properties, which enhance cytotoxic activity. nih.gov Furthermore, hybrid molecules combining the benzofuran core with other flavonoids like aurones and chromones have been designed to leverage potential synergistic anticancer effects. nih.gov In the context of immunomodulation for cancer therapy, derivatives of benzofuran-2-carboxamide have been developed as inhibitors of the CCL20-CCR6 axis, which is implicated in colorectal cancer. nih.gov Functional screening identified that substitutions at the C4 and C5 positions of the benzofuran ring were most effective in inhibiting the growth of colon cancer cell lines. nih.gov

Neuroprotective Effects: In the realm of neuroprotection, specific substitutions on benzofuran-2-carboxamide derivatives have shown promise in mitigating excitotoxic neuronal damage. nih.govresearchgate.net A study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides found that a methyl (-CH3) group at the R2 position of the phenyl ring conferred the most potent neuroprotective action against NMDA-induced excitotoxicity, with efficacy comparable to the known NMDA antagonist memantine. nih.govresearchgate.net Additionally, a hydroxyl (-OH) group at the R3 position also resulted in marked anti-excitotoxic effects and provided antioxidant activity by scavenging free radicals. nih.govresearchgate.net These findings suggest that specific substitutions can imbue the benzofuran scaffold with potent anti-excitotoxic and antioxidant properties, making them promising leads for neurodegenerative disease therapies. nih.gov

Table 2: Structure-Pharmacological Effect Correlation for Benzofuran-2-Carboxylate Derivatives

| Pharmacological Effect | Key Structural Feature | Example Derivative Class | Reference |

|---|---|---|---|

| Anticancer | Halogen at para-position of N-phenyl ring | Halogenated benzofuran-2-carboxamides | nih.gov |

| Anticancer | C4 and C5 substitutions | C4/C5-substituted benzofuran-2-carboxamides | nih.gov |

| Neuroprotection | -CH₃ at R2 position of N-phenyl ring | 7-methoxy-N-(phenyl)benzofuran-2-carboxamides | nih.govresearchgate.net |

| Antioxidant | -OH at R3 position of N-phenyl ring | 7-methoxy-N-(phenyl)benzofuran-2-carboxamides | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For benzofuran derivatives, QSAR studies are instrumental in predicting the therapeutic efficacy of novel compounds and in providing insights into the structural features that govern their activity. nih.govderpharmachemica.comresearchgate.net These models use physicochemical, electronic, or topological properties, known as descriptors, to predict the activity of a set of molecules. nih.gov

Various QSAR models have been developed for different classes of benzofuran derivatives, targeting a range of pharmacological activities:

CYP26A1 Inhibition: A QSAR study was performed on a series of 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives to understand their inhibitory effect on the CYP26A1 enzyme, which is involved in retinoic acid metabolism. nih.gov The model used physicochemical descriptors such as molar refractivity (MR), molecular weight (MW), partition coefficient (log P), and surface tension as independent variables to predict the biological activity (IC50). nih.gov The resulting equations indicated that the specific substituents at different positions had a direct and predictable impact on the inhibitory activity. nih.gov

Antihistamine Activity: For a series of arylbenzofuran derivatives acting as histamine (B1213489) H3-receptor antagonists, a QSAR model was generated using topological descriptors. derpharmachemica.com The analysis identified that descriptors such as T_3_N_5 (count of triple-bonded atoms separated from a nitrogen by five bonds) and T_C_C_7 (count of carbon atoms separated by seven bonds) were key determinants of antagonist activity. derpharmachemica.com The model demonstrated that higher values of T_3_N_5 and lower values of T_C_C_7 correlated with improved antihistaminic activity. derpharmachemica.com

Antioxidant Activity: To explore the relationship between structure and antioxidant activity for fifteen benzofuran derivatives, researchers employed both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. researchgate.net The input descriptors included molar weight, surface area, octanol-water partition coefficient, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The study found that the ANN model was more significant than the MLR model in predicting antioxidant activity, showcasing the utility of advanced machine learning techniques in QSAR. researchgate.net

Table 3: Summary of QSAR Studies on Benzofuran Derivatives

| Activity Modeled | QSAR Method | Key Descriptors Used |

|---|---|---|

| CYP26A1 Inhibition | Multiple Linear Regression | Molar Refractivity (MR), Molecular Weight (MW), Parachor (Pc), Surface Tension (St), logP |

| Histamine H3 Antagonism | Partial Least Squares (PLS) | Topological descriptors (T_3_N_5, T_C_C_7) |

| Antioxidant Activity | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Molar Weight, Surface Area, logP, Hydration Energy, HOMO/LUMO Energy |

Computational Chemistry and Theoretical Investigations of Ethyl 5 Methylbenzofuran 2 Carboxylate and Benzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. For benzofuran (B130515) systems, these calculations are crucial for understanding their structure, stability, and reactivity. nih.govrsc.org

Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. jetir.org This method is favored for its balance of accuracy and computational cost. DFT calculations have been successfully used to predict the structural parameters (bond lengths and angles) of various benzofuran derivatives. nih.govrsc.org For instance, studies on 2-phenylbenzofuran (B156813) and its derivatives have shown that geometries optimized using DFT methods are in good agreement with experimental data obtained from X-ray crystallography. The process involves finding the minimum energy conformation on the potential energy surface, which represents the most probable structure of the molecule in the gas phase. rsc.orgias.ac.in

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used combination for organic molecules, including benzofuran derivatives, is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. rsc.orgnih.govrsc.org

B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing reliable results for a wide range of chemical systems. semanticscholar.org

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that the core electrons are described by a single contracted function composed of 6 primitive Gaussian functions, while the valence electrons are described by three functions (one contracted from 3 primitives, and two individual primitives). The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions. The "(d,p)" indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for more flexibility in describing the shape of the electron cloud and are crucial for accurate geometry and energy calculations. rsc.orgias.ac.in

This level of theory has been extensively validated for calculating the structural, vibrational, and electronic properties of benzofuran-based compounds. rsc.orgnih.govrsc.orgsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical information about a molecule's electronic behavior. rsc.orgrsc.org

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgias.ac.in

For benzofuran derivatives, FMO analysis reveals how substituents affect reactivity. Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. nih.gov Studies on various benzofurans show that the HOMO is typically distributed over the benzofuran ring and the phenyl substituent, while the LUMO distribution is similar, indicating that electronic transitions are often of the π-π* type. rsc.orgnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid | -6.103 | -1.914 | 4.189 | jetir.org |

| Dehydro-δ-viniferin (a benzofuran-stilbene hybrid) | -5.83 | -1.57 | 4.26 | rsc.org |

| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | -8.495 | -0.547 | 7.948 | sci-hub.se |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. jetir.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. nih.govwolfram.com

Blue Regions: These denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms. nih.govwolfram.com

In benzofuran derivatives, MEP maps typically show negative potential around the oxygen atom of the furan (B31954) ring and any carbonyl groups, identifying them as sites for electrophilic interaction. nih.govresearchgate.net Positive potentials are generally located on the hydrogen atoms. jetir.org This analysis is invaluable for predicting how a molecule will interact with other molecules, including receptors or reactants. researchgate.net

To quantify the reactivity predicted by FMO and MEP analysis, a set of global and local reactivity descriptors derived from DFT can be calculated. These indices provide a more quantitative measure of a molecule's chemical behavior. nih.govrsc.org

Global reactivity descriptors are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Soft molecules (low hardness) are more reactive. nih.gov

Global Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). A higher ω value indicates a stronger electrophile. nih.gov

Global Nucleophilicity Index (N): This index is defined relative to a reference molecule, often tetracyanoethylene (B109619) (TCE). A higher N value signifies a stronger nucleophile. nih.gov

Studies on benzofuran systems have used these descriptors to classify compounds as moderate to strong electrophiles and to compare the nucleophilic character of different derivatives. nih.gov For example, comparing two benzofuran isomers, the one with a slightly higher electrophilicity index (ω) and lower nucleophilicity index (N) is predicted to be the more electrophilic species. nih.gov

| Compound | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) | Reference |

|---|---|---|---|---|

| Benzofuran Isomer 1 | 3.948 | 1.056 | 1.087 | nih.gov |

| Benzofuran Isomer 2 | 3.964 | 1.025 | 1.125 | nih.gov |

Global and Local Reactivity Descriptors

Local Softness and Parr Functions

To understand the regioselectivity of chemical reactions in benzofuran systems, theoretical chemistry employs reactivity descriptors derived from Density Functional Theory (DFT). Among these, local softness and the Parr function are crucial for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Local softness, denoted as s(r), is the local counterpart of the global softness (S), and it indicates the tendency of an electronic system to donate or accept electrons at a specific point. The Parr function, P(r), which is related to the Fukui function, helps in predicting the most probable sites for nucleophilic and electrophilic attacks. For a nucleophilic attack, the relevant Parr function is P+(r), which corresponds to the addition of an electron, while for an electrophilic attack, it is P-(r), corresponding to the removal of an electron.

In a study on a novel benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, local reactivity descriptors were calculated to understand its reactivity. The results indicated that specific carbon atoms in the benzofuran ring system are more susceptible to nucleophilic attack. rsc.org For instance, the local softness and Parr function calculations can pinpoint the exact atoms in the benzofuran core of Ethyl 5-methylbenzofuran-2-carboxylate that are most likely to react with an incoming nucleophile or electrophile. These calculations are invaluable for predicting the outcome of chemical reactions and for designing new synthetic pathways. The computed results in one study showed that the carbon atom C7 of a benzofuran derivative had a higher electron density charge than the carbon of a cyano group, making it more susceptible to reaction. rsc.org

Table 1: Conceptual DFT-Based Reactivity Descriptors for a Benzofuran Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.0461 |

| LUMO Energy | -1.7431 |

| Energy Gap (ΔE) | 4.3030 |

| Global Hardness (η) | 2.1515 |

| Global Softness (S) | 0.2323 |

| Electronegativity (χ) | 3.8946 |

| Chemical Potential (μ) | -3.8946 |

| Electrophilicity Index (ω) | 3.5255 |

Data adapted from a computational study on a benzofuran derivative. rsc.org

Atomic Charges and Dipole Moment Calculations

In a theoretical study of 2-phenylbenzofuran, both MPA and NPA charge distributions were calculated. The results showed that the oxygen atom of the benzofuran ring carries a significant negative charge, as expected from its high electronegativity. The carbon atoms of the benzofuran core exhibit a pattern of alternating charges, which is characteristic of aromatic systems. This charge distribution is crucial for understanding how the molecule interacts with other polar molecules and with biological targets.

Table 2: Calculated Atomic Charges for 2-Phenylbenzofuran using DFT/GGA-PBE Method

| Atom | Mulliken Charge | NPA Charge |

| C1 | 0.310 | 0.307 |

| C2 | -0.136 | -0.287 |

| C3 | -0.117 | -0.249 |

| C4 | -0.105 | -0.261 |

| C5 | -0.155 | -0.232 |

| C6 | 0.072 | -0.117 |

| C7 | -0.162 | -0.299 |

| C8 | 0.254 | 0.304 |

| O15 | -0.493 | -0.429 |

Data adapted from a computational study on 2-phenylbenzofuran.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Benzofuran derivatives are known for their wide range of biological activities, and molecular docking studies have been employed to investigate their interactions with various biological targets.

For instance, benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net Docking studies of these hybrids into the ATP binding site of EGFR (PDB ID: 4HJO) revealed that several compounds could form stable interactions with key amino acid residues, such as Met793, Gln791, and Lys745. researchgate.net The docking scores, which are an estimation of the binding affinity, for some of these hybrids were found to be better than that of the reference molecule. nih.gov

In the context of antimicrobial drug discovery, benzofuran derivatives have been docked against various bacterial and fungal enzymes. For example, novel conjugated benzofuran-triazine derivatives were docked into the active site of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. researchgate.net The results showed good interactions through hydrogen bonding and hydrophobic interactions, suggesting that these compounds could be potential antibacterial agents. researchgate.net Similarly, other benzofuran derivatives have shown strong binding affinities towards targets like E. coli DNA Gyrase and S. aureus Thymidylate kinase in in-silico studies. researchgate.net

Table 3: Molecular Docking Results of Benzofuran Derivatives against EGFR (PDB ID: 4HJO)

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| BENZ-0454 | -10.2 | Met793, Leu718, Asp855 |

| BENZ-0143 | -10.0 | Met793, Gln791, Thr854 |

| BENZ-1292 | -9.9 | Lys745, Met793, Asp855 |

| BENZ-0335 | -9.8 | Leu718, Met793, Thr854 |

| Reference Molecule | -7.9 | Not specified |

Data adapted from a molecular docking study of benzofuran-1,2,3-triazole hybrids. nih.gov

Drug Likeness and ADME-Tox Predictions

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico tools are widely used to predict these properties, as well as the potential toxicity (Tox) of a molecule, a process known as ADME-Tox prediction. parssilico.com These predictions help in identifying compounds with favorable drug-like properties and filtering out those that are likely to fail in later stages of development.

Several online platforms, such as SwissADME and admetSAR, are used to calculate various physicochemical and pharmacokinetic parameters based on a molecule's structure. parssilico.comresearchgate.netswissadme.ch For benzofuran derivatives, these tools can predict properties like lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. researchgate.netnih.gov Additionally, "drug-likeness" is evaluated based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net

For example, an in-silico ADME analysis of novel pyrimidine-benzofuran hybrids showed that they all satisfied Lipinski's rule and exhibited favorable pharmacokinetic properties, including high gastrointestinal absorption and no predicted BBB permeability. researchgate.net The bioavailability score for these compounds was consistently 0.55. researchgate.net Toxicity predictions, such as Ames toxicity (for mutagenicity) and hepatotoxicity, are also a critical part of the in-silico assessment. nih.gov These predictions help in prioritizing compounds for synthesis and further experimental testing.

Table 4: Predicted ADME Properties of a Benzofuran Derivative using SwissADME

| Property | Predicted Value/Descriptor |

| Molecular Weight | < 500 g/mol |

| Lipophilicity (iLOGP) | 2.85 |

| Water Solubility | Moderately soluble |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| Cytochrome P450 (CYP2C9) inhibitor | Yes |

| Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | 0.55 |

Data is representative of typical predictions for a benzofuran derivative based on available literature. researchgate.netnih.gov

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, IR, Raman)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to understand the relationship between its structure and its spectroscopic signatures.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying functional groups in a molecule. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net For carboxylic acid derivatives of benzofuran, the C=O stretching frequency is a characteristic band that appears in the range of 1650-1815 cm⁻¹. oregonstate.edu Theoretical calculations on 1-benzofuran-2-carboxylic acid have shown good agreement between the calculated vibrational frequencies and the experimental FT-IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. jetir.org For a methoxy-substituted benzofuran-2-carboxylic acid, the calculated ¹H NMR spectrum showed a singlet for the methoxy (B1213986) protons and a multiplet for the aromatic protons, which correlated well with the experimental spectrum. jetir.org The carboxyl carbon in ¹³C NMR spectra of benzofuran carboxylic acid derivatives typically appears between 160-185 ppm. oregonstate.edu